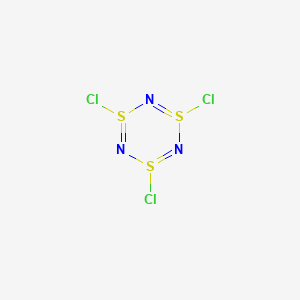
Trithiazyl trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trithiazyl trichloride is an inorganic compound with the formula (NSCl)₃. It appears as a white solid and is known for its unique structure, consisting of a six-membered ring of alternating nitrogen and sulfur atoms, each sulfur atom bonded to a chlorine atom. Despite its intriguing structure, this compound has no commercial applications and is primarily used as a precursor to other sulfur nitrides .
Vorbereitungsmethoden
Trithiazyl trichloride is synthesized through the chlorination of tetrasulfur tetranitride. The reaction proceeds as follows: [ 3 \text{S}_4\text{N}_4 + 6 \text{Cl}_2 \rightarrow 4 (\text{NSCl})_3 ] This reaction is typically carried out at 100°C in a vacuum. Under these conditions, the trimeric form of this compound can undergo cracking to form the monomeric thiazyl chloride, which is a green gas .
Analyse Chemischer Reaktionen
Trithiazyl trichloride undergoes various chemical reactions, including:
Substitution Reactions: Alkoxide or silver salts can displace the chlorine atoms in this compound[ (\text{NS(Cl)})_3 + 3 \text{NaOR} \rightarrow (\text{NS(OR)})_3 + 3 \text{NaCl} ] [ (\text{NS(Cl)})_3 + 3 \text{AgX} \rightarrow (\text{NS(X)})_3 + 3 \text{AgCl} ]
Oxidation Reactions: The compound can be oxidized to form the S(VI) compound (NSOCl)₃, which exists as isomers.
Reactions with Nitriles: this compound reacts with nitriles to form dithiadiazolium chlorides[ 6 \text{RCN} + 4 (\text{NSCl})_3 \rightarrow 6 [\text{RCN}_2\text{S}_2]- + 3 \text{Cl}_2 + 3 \text{N}_2 ]
Wissenschaftliche Forschungsanwendungen
Trithiazyl trichloride is primarily used in scientific research as a precursor to other sulfur nitrides. Its reactions with alkenes and alkynes to form 1,2,5-thiadiazoles are particularly noteworthy. These thiadiazoles have applications in the synthesis of heterocyclic compounds, which are fundamental in the development of new materials and biologically active substances .
Wirkmechanismus
The mechanism of action of trithiazyl trichloride involves its ability to undergo substitution and oxidation reactions, forming various sulfur-nitrogen compounds. These reactions are facilitated by the unique structure of this compound, which allows for the formation of stable intermediates and products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the sulfur and nitrogen atoms in the compound .
Vergleich Mit ähnlichen Verbindungen
Trithiazyl trichloride can be compared to other sulfur-nitrogen compounds such as nitrosyl chloride (ONCl) and cyanuric chloride. Unlike nitrosyl chloride, where chlorine is bonded to nitrogen, in this compound, chlorine is bonded to sulfur. Cyanuric chloride, with six fewer electrons, forms a planar ring structure, in contrast to the slightly ruffled structure of this compound .
Similar Compounds
- Nitrosyl chloride (ONCl)
- Cyanuric chloride (C₃N₃Cl₃)
- Thiazyl chloride (NSCl)
This compound’s unique structure and reactivity make it a valuable compound in the field of inorganic chemistry, despite its lack of commercial applications.
Eigenschaften
CAS-Nummer |
5964-00-1 |
|---|---|
Molekularformel |
Cl3N3S3 |
Molekulargewicht |
244.6 g/mol |
IUPAC-Name |
1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7 |
InChI-Schlüssel |
QBQMTUMJJWPFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
N1=S(N=S(N=S1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


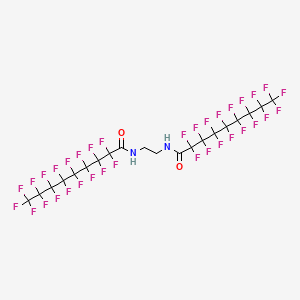
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
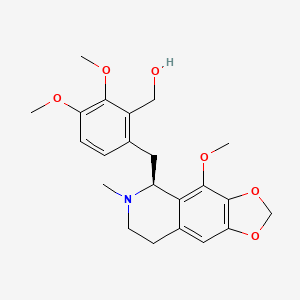
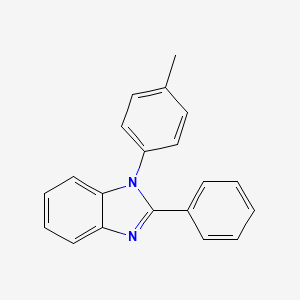
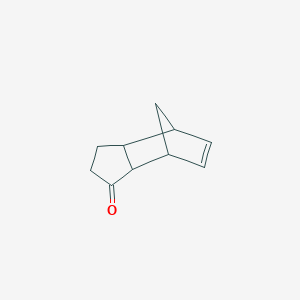
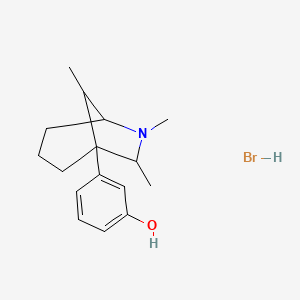
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
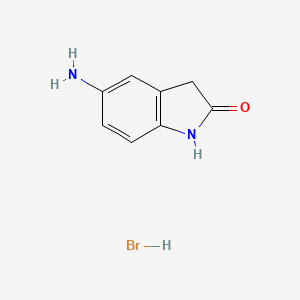
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
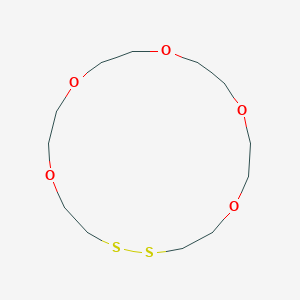
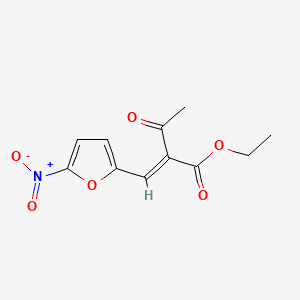
![1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione](/img/structure/B14153027.png)

![11-methyl-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14153041.png)
